![molecular formula C15H8FN3OS2 B2516136 N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 862807-28-1](/img/structure/B2516136.png)
N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry . They are known for their anti-tubercular activity, with some derivatives showing better inhibition potency against M. tuberculosis than standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques, including elemental analysis and spectroscopic techniques .Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure and fluorine substitution make it an interesting candidate for inhibiting cancer cell growth. Studies explore its effects on specific cancer types, such as breast, lung, or colon cancer .
- The compound’s benzothiazole moiety suggests protease inhibition activity. Proteases play crucial roles in various biological processes, including inflammation, blood clotting, and immune responses. Investigating its interaction with specific proteases could lead to therapeutic applications .
- Some studies focus on the neuroprotective effects of this compound. Its ability to modulate neuronal pathways and protect against oxidative stress may have implications for neurodegenerative diseases like Alzheimer’s or Parkinson’s .
- Inflammation contributes to various diseases, from arthritis to cardiovascular disorders. Researchers explore whether this compound can inhibit inflammatory pathways, potentially leading to novel anti-inflammatory drugs .
- Benzothiazole derivatives often exhibit antimicrobial properties. Investigations have explored the compound’s effectiveness against bacteria, fungi, and viruses. Understanding its mechanism of action could aid in developing new antibiotics or antiviral agents .
- Beyond biological contexts, this compound has potential in material science. Its unique structure and properties make it interesting for designing functional materials, such as organic semiconductors or luminescent materials .
Anticancer Activity
Protease Inhibition
Neuroprotective Properties
Anti-Inflammatory Potential
Antimicrobial Activity
Material Science Applications
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FN3OS2/c16-9-2-1-3-11-13(9)18-15(22-11)19-14(20)8-4-5-10-12(6-8)21-7-17-10/h1-7H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPMTMHSERXSJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
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